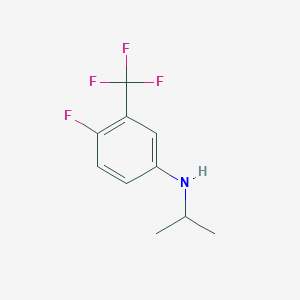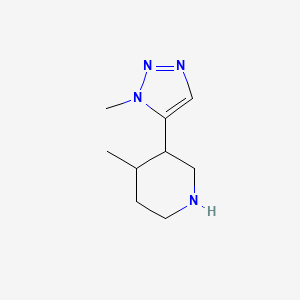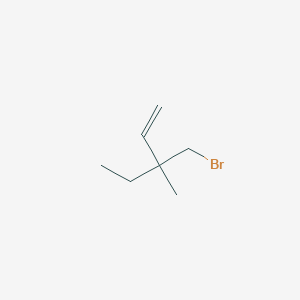
3-(Bromomethyl)-3-methylpent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Bromomethyl)-3-methylpent-1-ene is an organic compound with the molecular formula C7H13Br It is a brominated derivative of pentene, characterized by the presence of a bromomethyl group attached to the third carbon of the pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-3-methylpent-1-ene typically involves the bromination of 3-methylpent-1-ene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride or chloroform. The bromination selectively occurs at the allylic position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of advanced bromination techniques and optimized reaction conditions can enhance yield and purity. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-3-methylpent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide, alkoxide, or amine, leading to the formation of alcohols, ethers, or amines, respectively.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 3-methylpent-1-yne.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like dichloromethane (DCM).
Major Products
Substitution: Formation of 3-methylpent-1-ol, 3-methylpent-1-amine, or corresponding ethers.
Elimination: Formation of 3-methylpent-1-yne.
Addition: Formation of dihalogenated or halogenated alkanes.
Scientific Research Applications
3-(Bromomethyl)-3-methylpent-1-ene finds applications in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of novel therapeutic agents due to its reactivity and ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-3-methylpent-1-ene in chemical reactions involves the formation of reactive intermediates such as carbocations, radicals, or carbanions, depending on the reaction conditions. These intermediates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved in its reactions are influenced by the nature of the reagents and the specific reaction conditions employed.
Comparison with Similar Compounds
Similar Compounds
3-(Chloromethyl)-3-methylpent-1-ene: Similar structure but with a chlorine atom instead of bromine.
3-(Iodomethyl)-3-methylpent-1-ene: Similar structure but with an iodine atom instead of bromine.
3-(Hydroxymethyl)-3-methylpent-1-ene: Similar structure but with a hydroxyl group instead of bromine.
Uniqueness
3-(Bromomethyl)-3-methylpent-1-ene is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxyl analogs. The bromine atom is more reactive in substitution and elimination reactions, making this compound a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C7H13Br |
|---|---|
Molecular Weight |
177.08 g/mol |
IUPAC Name |
3-(bromomethyl)-3-methylpent-1-ene |
InChI |
InChI=1S/C7H13Br/c1-4-7(3,5-2)6-8/h4H,1,5-6H2,2-3H3 |
InChI Key |
DBWCXJUXIUBQEG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CBr)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


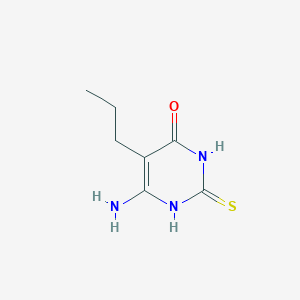
![[2-(Diethylamino)ethyl][1-(thiophen-2-YL)ethyl]amine](/img/structure/B13261739.png)
![N-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-YL)methyl]-N-ethylamine](/img/structure/B13261745.png)
![N-[(1-Ethyl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B13261764.png)
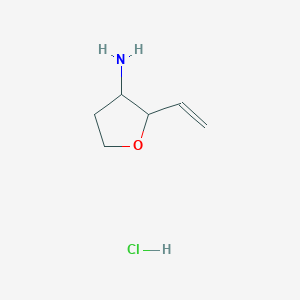
![1-methyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B13261772.png)
![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B13261773.png)
amine](/img/structure/B13261777.png)


![3-[3-(Methylamino)phenyl]propanoic acid](/img/structure/B13261787.png)

